

Oseltamivir Acid D3: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Oseltamivir Acid D3*

Cat. No.: *B15073067*

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Introduction

Oseltamivir Acid D3 is the deuterated analog of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate (Tamiflu®). As a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses, Oseltamivir Acid plays a crucial role in the treatment and prophylaxis of influenza. The incorporation of deuterium (D) atoms in place of hydrogen atoms (^1H) at a specific position in the molecule makes **Oseltamivir Acid D3** a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in bioanalytical assays due to its mass shift. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **Oseltamivir Acid D3**.

Chemical Properties and Structure

Oseltamivir Acid D3 is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below. For comparative purposes, properties of the non-deuterated Oseltamivir Acid are also included where available.

Property	Oseltamivir Acid D3	Oseltamivir Acid (Non-deuterated)
Molecular Formula	C ₁₄ H ₂₁ D ₃ N ₂ O ₄ [2]	C ₁₄ H ₂₄ N ₂ O ₄ [3]
Molecular Weight	287.37 g/mol [2]	284.35 g/mol [3]
CAS Number	1242184-43-5 [1]	187227-45-8 [4]
Appearance	White to off-white solid [1] [5]	Crystalline solid
Melting Point	Not reported	185.0 °C [3]
Boiling Point	Not reported	508.7 °C [3]
Solubility	Soluble in DMSO	Soluble in DMSO (~5 mg/ml), PBS (pH 7.2) (~10 mg/ml)
Storage	-20°C [4]	-20°C

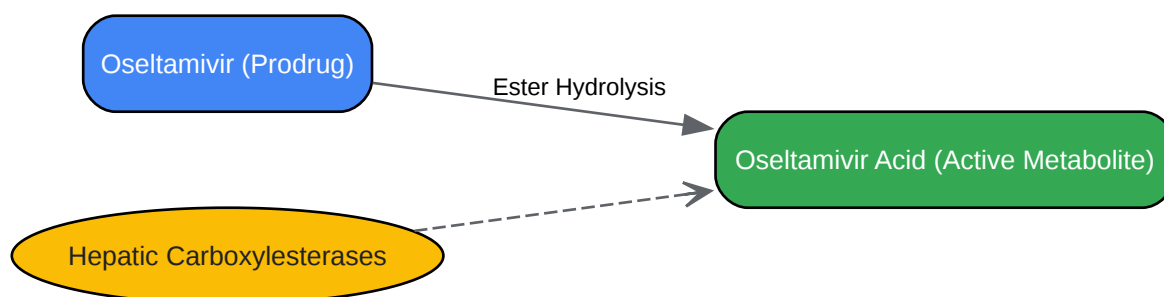
Structure:

The chemical structure of **Oseltamivir Acid D3** is characterized by a cyclohexene ring with four stereocenters. The deuterium atoms are typically located on the acetyl group, specifically as a trideuterioacetyl amino group.

- IUPAC Name: (3R,4R,5S)-4-(acetyl amino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid[\[2\]](#)

Metabolic Pathway

Oseltamivir is a prodrug that is metabolically converted to its active form, Oseltamivir Acid. This bioactivation is a critical step for its antiviral activity. The primary metabolic pathway involves the hydrolysis of the ethyl ester group of Oseltamivir by hepatic carboxylesterases.[\[2\]](#)



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Metabolic activation of Oseltamivir to Oseltamivir Acid.

Experimental Protocols

Synthesis of Oseltamivir Acid

While a specific, detailed protocol for the synthesis of **Oseltamivir Acid D3** is not publicly available, it is understood to be prepared from a deuterated starting material using established synthetic routes for Oseltamivir. The final step to yield the carboxylic acid involves the hydrolysis of the ethyl ester of Oseltamivir. A general procedure for this hydrolysis is as follows:

Ester Hydrolysis to Oseltamivir Acid:

- Dissolve Oseltamivir Phosphate in a mixture of 1,4-dioxane and water.
- Add a solution of sodium hydroxide (e.g., 25% aqueous solution) to the reaction mixture.
- Stir the mixture at room temperature and monitor the reaction progress until the starting material is consumed.
- Neutralize the reaction mixture to a pH of approximately 4.2-4.3 using hydrochloric acid.
- Extract the aqueous solution with an organic solvent such as ethyl acetate.
- Dry the combined organic phases over a drying agent (e.g., MgSO_4), filter, and evaporate the solvent to yield Oseltamivir Acid.^[6]

Analytical Quantification by LC-MS/MS

Oseltamivir Acid D3 is commonly used as an internal standard for the quantification of Oseltamivir and Oseltamivir Acid in biological matrices like human plasma. A representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed below.

Sample Preparation (Plasma):

- To a 30 μ L aliquot of human plasma, add 100 μ L of methanol containing Oseltamivir-d3 and Oseltamivir Acid-d3 as internal standards.
- Vortex the mixture to precipitate proteins.
- Centrifuge the sample at 16,000 x g for 8 minutes.
- Inject a 10 μ L aliquot of the supernatant into the LC-MS/MS system.[4]

Liquid Chromatography Conditions:

- Column: Agilent Eclipse Plus C18 (50 mm \times 2.1 mm, 5.0 μ m)[4]
- Mobile Phase A: Methanol/water (1:99, v/v) with 2.5 mM formic acid[4]
- Mobile Phase B: Methanol/water (99:1, v/v) with 2.5 mM formic acid[4]
- Gradient: A pulse gradient chromatographic method is typically employed.[4]
- Flow Rate: 0.7 mL/min
- Injection Volume: 10 μ L[4]

Mass Spectrometry Conditions:

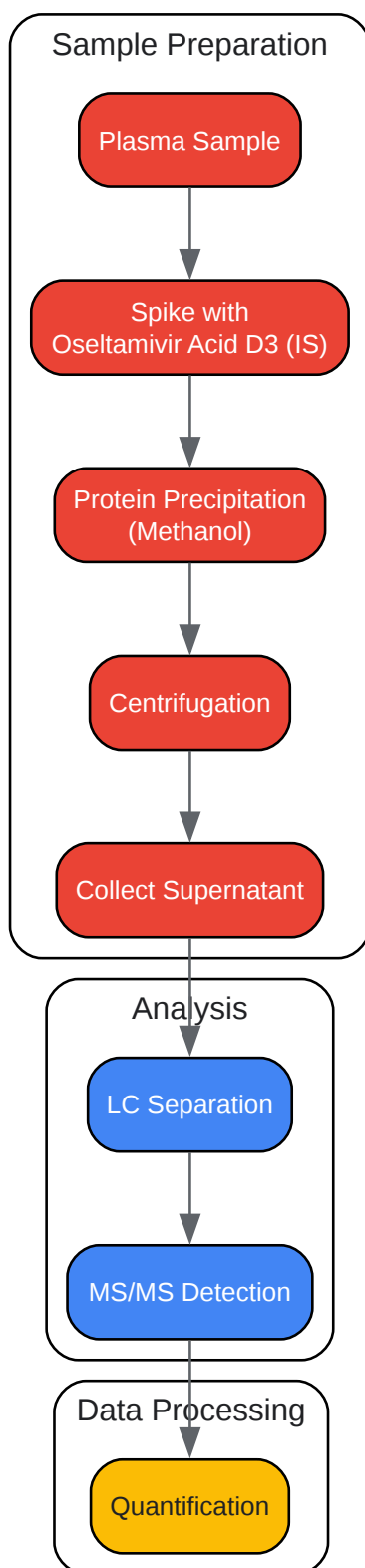
- Ionization Mode: Electrospray Ionization (ESI), Positive[4]
- Detection Mode: Multiple Reaction Monitoring (MRM)[4]
- MRM Transitions:
 - Oseltamivir: m/z 313.4 \rightarrow 225.1[4]

- Oseltamivir Acid: m/z 285.3 \rightarrow 138.0[4]
- Oseltamivir-d3: m/z 316.4 \rightarrow 228.0[4]
- Oseltamivir Acid-d3: m/z 288.3 \rightarrow 200.0[4]

This method allows for the sensitive and specific quantification of both the prodrug and its active metabolite in biological samples.

Logical Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for the bioanalysis of Oseltamivir and its active metabolite using a deuterated internal standard.



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Bioanalytical workflow for Oseltamivir quantification.

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